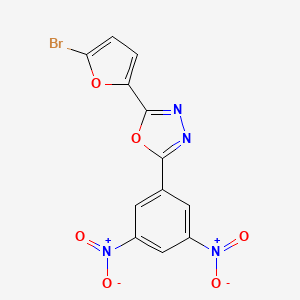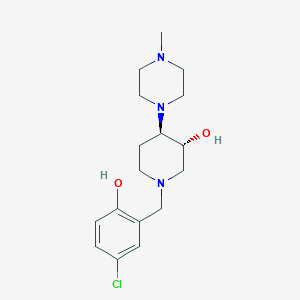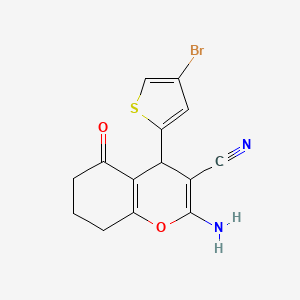
2-(5-bromo-2-furyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-furyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BDF, and its molecular formula is C11H5BrN4O5. BDF is a heterocyclic compound that contains a furan ring and an oxadiazole ring. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The exact mechanism of action of BDF is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond allows BDF to selectively bind to certain molecules and fluoresce upon excitation with light.
Biochemical and Physiological Effects:
BDF has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and modulate the function of ion channels. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDF in lab experiments is its ability to selectively bind to certain molecules, allowing for the detection and analysis of specific biomolecules. However, BDF also has some limitations, including its potential toxicity and the need for specialized equipment for fluorescence detection.
Future Directions
There are many potential future directions for the use of BDF in scientific research. One area of interest is the development of new fluorescent probes based on the structure of BDF. Another potential direction is the use of BDF in the development of new drugs for the treatment of various diseases. Additionally, BDF could be used in the development of new diagnostic tools for the detection of biomolecules and disease markers.
Synthesis Methods
BDF can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 5-bromo-2-furoic acid with 3,5-dinitrobenzoyl hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product can be purified through recrystallization or chromatography.
Scientific Research Applications
BDF has been used extensively in scientific research due to its ability to act as a fluorescent probe for the detection of various biological molecules. It has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying their structure and function. BDF has also been used as a sensor for detecting metal ions and other small molecules.
properties
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN4O6/c13-10-2-1-9(22-10)12-15-14-11(23-12)6-3-7(16(18)19)5-8(4-6)17(20)21/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFKPPZSNACDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5024405.png)
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
![4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)
